molecular formula C22H26B2N4O4S2 B2373886 5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,1,3]benzothiadiazolo[5,4-e][2,1,3]benzothiadiazole CAS No. 1467776-41-5

5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,1,3]benzothiadiazolo[5,4-e][2,1,3]benzothiadiazole

Cat. No.: B2373886
CAS No.: 1467776-41-5
M. Wt: 496.21
InChI Key: VZCYKOASVMGCSP-UHFFFAOYSA-N
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Description

5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c’]bis([1,2,5]thiadiazole) is a compound that has garnered significant interest in the field of organic electronics and materials science. This compound is known for its unique structure, which includes two boronate ester groups attached to a naphthobisthiadiazole core. This structure imparts the compound with unique electronic properties, making it a valuable building block for the synthesis of advanced materials such as donor-acceptor copolymers .

Mechanism of Action

Target of Action

Similar compounds with tetramethyl-1,3,2-dioxaborolane groups are known to be used as reagents to borylate arenes , indicating that the compound may interact with arene-containing molecules in biological systems.

Mode of Action

Compounds with similar structures are known to undergo borylation reactions at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Given its potential to borylate arenes , it might be involved in modifying biochemical pathways that include arene-containing molecules.

Result of Action

Based on its potential to borylate arenes , it might modify the structure and function of arene-containing molecules in cells.

Action Environment

Similar compounds are known to be used in reactions carried out in organic solvents like thf (tetrahydrofuran) and toluene , suggesting that the compound’s action might be influenced by the presence of such solvents.

Preparation Methods

The synthesis of 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c’]bis([1,2,5]thiadiazole) typically involves a direct borylation reaction on the parent heterocycle. This method utilizes a palladium catalyst to facilitate the borylation process, resulting in the formation of the desired compound . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and toluene, with the reaction being carried out under reflux conditions .

Comparison with Similar Compounds

5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c’]bis([1,2,5]thiadiazole) can be compared with other similar compounds, such as:

These compounds share similar boronate ester groups but differ in their core structures, leading to variations in their electronic properties and applications. The unique naphthobisthiadiazole core of 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c’]bis([1,2,5]thiadiazole) imparts it with distinct advantages in the synthesis of donor-acceptor copolymers and other advanced materials.

Properties

IUPAC Name

5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,1,3]benzothiadiazolo[5,4-e][2,1,3]benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26B2N4O4S2/c1-19(2)20(3,4)30-23(29-19)13-9-11-12(15-17(13)27-33-25-15)10-14(18-16(11)26-34-28-18)24-31-21(5,6)22(7,8)32-24/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCYKOASVMGCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(C4=NSN=C34)B5OC(C(O5)(C)C)(C)C)C6=NSN=C26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26B2N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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